molecular formula C6H11NOS B040485 2H-1,3-Thiazine, 3-acetyltetrahydro-(9CI) CAS No. 118515-26-7

2H-1,3-Thiazine, 3-acetyltetrahydro-(9CI)

Cat. No.: B040485
CAS No.: 118515-26-7
M. Wt: 145.23 g/mol
InChI Key: CMYIVEGIWYRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyltetrahydro-1,3-thiazine is a heterocyclic organic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyltetrahydro-1,3-thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction involving an aldehyde, an amine, and a thiol can be used to form the thiazine ring. This reaction typically requires a catalyst and is conducted under solvent-free conditions to promote green chemistry principles .

Industrial Production Methods

Industrial production of N-acetyltetrahydro-1,3-thiazine often involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-acetyltetrahydro-1,3-thiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazine derivatives .

Scientific Research Applications

N-acetyltetrahydro-1,3-thiazine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which N-acetyltetrahydro-1,3-thiazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-acetyltetrahydro-1,3-thiazine include other thiazine derivatives such as:

Uniqueness

N-acetyltetrahydro-1,3-thiazine is unique due to its specific structural features and the presence of an acetyl group, which can influence its reactivity and biological activity. Compared to other thiazine derivatives, it may exhibit distinct pharmacological properties and applications .

Properties

CAS No.

118515-26-7

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

1-(1,3-thiazinan-3-yl)ethanone

InChI

InChI=1S/C6H11NOS/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3

InChI Key

CMYIVEGIWYRBNF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCSC1

Canonical SMILES

CC(=O)N1CCCSC1

Synonyms

2H-1,3-Thiazine, 3-acetyltetrahydro- (9CI)

Origin of Product

United States

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